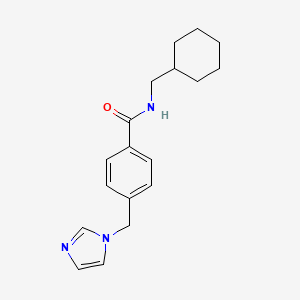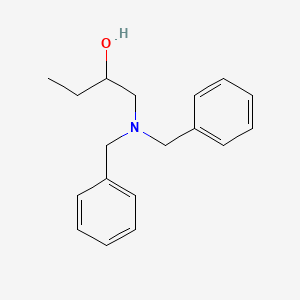![molecular formula C12H15NO3 B2686480 Methyl 3-[(cyclopropylamino)methyl]-4-hydroxybenzoate CAS No. 1710471-69-4](/img/structure/B2686480.png)
Methyl 3-[(cyclopropylamino)methyl]-4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-[(cyclopropylamino)methyl]-4-hydroxybenzoate” likely refers to a compound that contains a benzoate group (a benzene ring attached to a carboxylate), a cyclopropylamino group, and a hydroxy group. The presence of these functional groups could suggest potential uses in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure would be characterized by the presence of a benzene ring (from the benzoate), a cyclopropyl group attached to an amino group, and a hydroxy group. These functional groups could influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For example, the hydroxy group could be esterified, or the amine could react with a suitable electrophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate, hydroxy, and amino groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
1. Structural Analysis and Pharmaceutical Activity
Methyl 3-[(cyclopropylamino)methyl]-4-hydroxybenzoate, a compound related to methyl 4-hydroxybenzoate, has been studied for its structural properties and pharmaceutical applications. A study by Sharfalddin et al. (2020) explored the single crystal structure of methyl 4-hydroxybenzoate, identifying extensive intermolecular hydrogen bonding and demonstrating its pharmaceutical activity through molecular determinants. This study highlights the compound's potential in pharmaceutical applications, especially given its known antimicrobial properties when used in cosmetics and personal care products (Sharfalddin et al., 2020).
2. Environmental and Health Impacts
Investigations into the environmental and health impacts of this compound's related compounds, parabens, have been conducted. Ye et al. (2008) developed a method to measure concentrations of parabens in human milk, highlighting concerns about human exposure to these compounds. This research is pivotal in understanding the potential health risks associated with exposure to such chemicals, especially in vulnerable populations like breastfed infants (Ye et al., 2008).
3. Neuroprotective Effects
The neuroprotective effects of methyl 3,4-dihydroxybenzoate, a compound closely related to this compound, were explored by Cai et al. (2016). This study revealed that methyl 3,4-dihydroxybenzoate effectively mitigates oxidative stress and inhibits apoptosis in human neuroblastoma cells. This research offers insights into the potential therapeutic applications of similar compounds in treating neurological disorders (Cai et al., 2016).
4. Photodegradation and Environmental Fate
Research by Gmurek et al. (2015) on the photodegradation of parabens, which share a similar structure with this compound, provides valuable insights into their environmental fate. The study examined the degradation of these compounds using ultraviolet C lamps, contributing to our understanding of how such compounds break down in the environment (Gmurek et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-[(cyclopropylamino)methyl]-4-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-12(15)8-2-5-11(14)9(6-8)7-13-10-3-4-10/h2,5-6,10,13-14H,3-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDONTDXWTXBBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)CNC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2686398.png)

![2-(3-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2686402.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2686405.png)
![2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2686407.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2686408.png)
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2686409.png)
![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2686410.png)

![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-4-(thiophen-3-yl)benzamide](/img/structure/B2686413.png)
![2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol](/img/structure/B2686418.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclohexanecarboxamide](/img/structure/B2686420.png)
